molecular formula C16H20N2O4 B6500707 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide CAS No. 955227-41-5

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide

Cat. No.: B6500707
CAS No.: 955227-41-5
M. Wt: 304.34 g/mol
InChI Key: INKAZXDNBBPYIR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . The major acute neuropharmacological effects of this compound in the rat are an increase in serotonin release in the brain and an inhibition of serotonin and noradrenaline re-uptake .


Synthesis Analysis

A novel series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . The synthesis procedure involves the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .


Molecular Structure Analysis

The molecular formula of the compound is C31H25ClN6O10 . The structure is also available as a 2D Mol file . The compound crystallizes in the monoclinic space group .


Chemical Reactions Analysis

The compound is metabolized and excreted similarly to MDMA: presumably, the majority of oral intake is excreted in urine unmetabolized . The main metabolic routes in man are thought to be O-dealkylation and subsequent methylation, sulphation, and glucuronidation of the newly formed hydroxy groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2689 . It has a density of 1.2±0.1 g/cm3, a boiling point of 291.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Advantages and Limitations for Lab Experiments

The use of BOMBA in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively non-toxic and has a low potential for abuse. However, there are a number of limitations that should be taken into consideration when using BOMBA in laboratory experiments. These include its relatively short half-life, its potential to interact with other drugs, and its potential to cause side effects such as sedation and cognitive impairment.

Future Directions

There are a number of potential future directions for research into BOMBA. Firstly, further research is needed to better understand its mechanism of action and to identify additional therapeutic applications. Secondly, further studies are needed to evaluate the safety and efficacy of BOMBA in clinical trials. Thirdly, further studies are needed to evaluate its potential use in the treatment of addiction and as an adjuvant therapy for cancer. Finally, further studies are needed to explore the potential for BOMBA to be used in combination with other drugs to improve its efficacy.

Synthesis Methods

The synthesis of BOMBA has been well studied and there are a number of methods available for its synthesis. The most common method involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with N-benzyloxycarbonylmethylbenzene. This reaction is usually performed in a solvent such as dichloromethane with the use of a base such as sodium hydroxide. The reaction typically takes several hours to complete and yields a product with a purity of greater than 95%.

Scientific Research Applications

BOMBA has been studied extensively in recent years due to its potential applications in a variety of areas. It has been found to possess a number of unique properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain. This has led to its use in a number of clinical trials to evaluate its efficacy in treating a variety of neurological disorders, such as anxiety and depression. In addition, BOMBA has also been studied for its potential use in the treatment of addiction and as an adjuvant therapy for cancer.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-3-15(19)17-8-11-6-16(20)18(9-11)12-4-5-13-14(7-12)22-10-21-13/h4-5,7,11H,2-3,6,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAZXDNBBPYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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